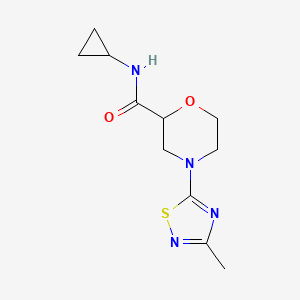![molecular formula C17H23F2N3O2 B12263768 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle pipéridine substitué par des groupes difluorométhyle et un fragment méthoxypyridine, ce qui en fait un sujet d'étude en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la 4,4-difluoropiperidine, qui est ensuite soumise à des réactions d'acylation pour introduire le groupe carbonyle. Les étapes suivantes impliquent le couplage de cet intermédiaire avec la 6-méthoxypyridine dans des conditions contrôlées pour obtenir le produit final. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures d'acyle, les bases comme la triéthylamine et les solvants tels que le dichlorométhane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité constante. L'utilisation de réactifs de haute pureté et de techniques de purification avancées telles que la chromatographie est cruciale dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant l'hydrogène gazeux et le palladium sur carbone peuvent convertir le groupe carbonyle en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine, où les halogénures ou autres nucléophiles remplacent les atomes d'hydrogène.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Halogénures d'alkyle ou autres nucléophiles en présence d'une base comme l'hydrure de sodium.
Principaux produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés pipéridine substitués.
Applications De Recherche Scientifique
2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les études de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en formant un complexe stable, empêchant ainsi la liaison du substrat et les réactions ultérieures. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophényl)méthyl]morpholine
- 4-({4-[(4-méthoxypyridin-2-yl)amino]pipéridin-1-yl}carbonyl)benzonitrile
Unicité
Comparé à des composés similaires, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)pipéridin-1-yl]-6-méthoxypyridine se distingue par sa combinaison unique d'un cycle difluoropiperidine et d'un fragment méthoxypyridine. Cette singularité structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H23F2N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(6-methoxypyridin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H23F2N3O2/c1-24-15-4-2-3-14(20-15)21-9-5-13(6-10-21)16(23)22-11-7-17(18,19)8-12-22/h2-4,13H,5-12H2,1H3 |
Clé InChI |
ZXBVQMDDXRFLSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263722.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)

![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)

![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12263780.png)
